molecular formula C16H21NO4 B1397862 2-Tert-butyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate CAS No. 960305-54-8

2-Tert-butyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate

Cat. No. B1397862
CAS RN: 960305-54-8
M. Wt: 291.34 g/mol
InChI Key: XRBPOSZTZSECRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate is a synthetic organic compound that belongs to the class of organic compounds known as isoquinoline-2,7-dicarboxylates. It is a white, odorless solid that is soluble in water and other organic solvents. It is used in a variety of scientific research applications, including as a substrate in enzymatic reactions, as a reagent in chemical syntheses, and as a model compound in pharmacological studies.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Tert-Butoxycarbonylation : This compound is used in tert-butoxycarbonylation reactions for substrates like phenols, amines, and carboxylic acids without a base, proceeding chemoselectively under mild conditions (Saito, Ouchi, & Takahata, 2006).

  • Formation of Dihydroquinoline Derivatives : The reaction of related compounds with hydrogen iodide at room temperature forms 1,2-dihydroquinoline-3-carboxylic acid derivatives, efficient in alcoholic solvents especially tert-butyl alcohol (Matsumoto, Mori, & Akazome, 2010).

  • Synthesis of 1,2-Dihydroisoquinolines : Utilizing carbophilic Lewis acids, a concise synthesis of 1,3-disubstituted 1,2-dihydroisoquinolines has been achieved via tandem nucleophilic addition and cyclization (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).

  • Synthesis of Tetrahydroisoquinolines : In another application, tetrahydroisoquinolines are synthesized via reductive amination of Schiff's bases, involving a process of lithiation, formylation, and removal of the tert-butyl group (Zlatoidský & Gabos, 2009).

Catalytic and Chemical Transformations

  • Catalytic Lewis Acid Reactions : The compound and its derivatives are used in catalytic reactions, such as in the synthesis of 1H-isochromene derivatives, indicating its versatility in organic synthesis (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).

  • Furan Ring Formation : In the synthesis of certain quinolones, a one-pot reaction involving this compound leads to the formation of a furan ring, demonstrating its role in complex organic reactions (Fujita, Egawa, Katsumi, & Matsumoto, 1997).

properties

IUPAC Name

2-O-tert-butyl 7-O-methyl 3,4-dihydro-1H-isoquinoline-2,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-8-7-11-5-6-12(14(18)20-4)9-13(11)10-17/h5-6,9H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBPOSZTZSECRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Tert-butyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-Tert-butyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Tert-butyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate
Reactant of Route 4
Reactant of Route 4
2-Tert-butyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate
Reactant of Route 5
Reactant of Route 5
2-Tert-butyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate
Reactant of Route 6
Reactant of Route 6
2-Tert-butyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.